2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
2-Chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 5 and a chloroacetamide moiety at position 2. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . This compound is synthesized via nucleophilic substitution reactions, typically involving chloroacetyl chloride and a 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine precursor under reflux conditions .
Properties
IUPAC Name |
2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-17-8-4-2-7(3-5-8)10-14-15-11(18-10)13-9(16)6-12/h2-5H,6H2,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJNGWLZMGGYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Substitution Reaction: The thiadiazole-2-thiol is then reacted with 4-methoxyphenyl isothiocyanate to introduce the 4-methoxyphenyl group at the 5-position of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiadiazole derivatives.
Oxidation and Reduction: Formation of oxidized or reduced thiadiazole derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as urease and acetylcholinesterase, leading to disruption of metabolic processes in microorganisms and pests.
DNA Intercalation: It can intercalate into DNA, causing disruption of DNA replication and transcription, which is particularly relevant in its anticancer activity.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of reactive oxygen species, leading to oxidative stress and cell death in target organisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects : The 4-methoxy group (electron-donating) may improve solubility and alter binding kinetics compared to electron-withdrawing groups (e.g., 4-Cl) .
- Synthetic Flexibility: The chloroacetamide intermediate allows versatile substitutions (e.g., piperazine, phenoxy) via nucleophilic reactions .
Anticancer Activity
- Target Compound (7d) : Exhibited potent cytotoxicity against Caco-2 cells (IC₅₀: 1.8 µM), outperforming 5-fluorouracil (5-FU) in the same assay .
- Piperazine Derivatives (4f) : Showed activity via Akt inhibition (92.36% for compound 3 in C6 glioma cells), suggesting mechanism-driven efficacy .
Antimicrobial Activity
Physicochemical and Spectroscopic Properties
- Melting Points : Chloro-substituted analogs (e.g., 3b: 233–235°C) generally have higher melting points than methoxy derivatives, likely due to stronger intermolecular forces (e.g., halogen bonding) .
- IR/NMR Trends :
- C=O stretches remain consistent (~1705 cm⁻¹) across analogs, confirming acetamide integrity.
- Aromatic proton shifts vary: 4-OCH₃ causes upfield shifts (δ 3.8 ppm) compared to 4-Cl (δ 7.5–7.8 ppm) .
Biological Activity
2-Chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS Number: 18199-99-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and related research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₁₁H₁₀ClN₃O₂S. The compound features a thiadiazole ring which is known for its diverse biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₀ClN₃O₂S |
| Molecular Weight | 283.73 g/mol |
| CAS Number | 18199-99-0 |
| MDL Number | MFCD00500501 |
Anticancer Properties
Research has indicated that compounds containing the thiadiazole moiety exhibit significant anticancer activity. For instance, studies involving derivatives of 1,3,4-thiadiazoles have shown promising results against various cancer cell lines. Specifically, the compound's ability to induce apoptosis in cancer cells has been noted:
- Cell Lines Tested : The compound was evaluated against prostate cancer (PC3), breast cancer (MCF7), and neuroblastoma (SKNMC) cell lines.
- Mechanism of Action : Apoptosis induction was confirmed through the activation of caspases 3, 8, and 9, with notable enhancements in caspase activity observed in treated cells compared to controls .
Pharmacological Studies
A study highlighted the synthesis of a series of thiadiazole derivatives and their evaluation for anticancer properties. Among these derivatives, those structurally similar to this compound exhibited enhanced activity compared to standard chemotherapeutics like doxorubicin .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Caspase Activation : The compound triggers the intrinsic apoptotic pathway by activating caspases, leading to programmed cell death.
- Cell Cycle Arrest : Preliminary studies suggest that this compound may also induce cell cycle arrest in cancer cells, although further investigation is needed to elucidate this mechanism .
Case Studies and Research Findings
Several studies have focused on the biological activity of thiadiazole derivatives:
- Study on Anticancer Activity : A specific study synthesized various thiadiazole derivatives and tested them against multiple cancer cell lines. The findings indicated that compounds similar to this compound showed improved efficacy in inducing apoptosis compared to existing treatments .
- Comparative Analysis : A comparative analysis between several derivatives demonstrated that those with halogen substitutions exhibited enhanced biological activities. For example, compounds with chlorine substitutions showed superior caspase activation profiles compared to their non-halogenated counterparts .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide?
Synthesis typically involves multi-step protocols starting with thiadiazole ring formation followed by acylation. Key parameters include:
- Temperature : 60–80°C for cyclization steps to ensure regioselectivity .
- Solvents : Dichloromethane (DCM) or ethanol for acylation; DMF for thiadiazole formation .
- Catalysts : Triethylamine (TEA) to neutralize HCl byproducts during chloroacetylation .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track intermediates .
Q. Which analytical techniques are critical for confirming structural integrity?
Essential methods include:
- NMR Spectroscopy : - and -NMR to verify aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 356.05) .
- Elemental Analysis : Validate C, H, N, S content (e.g., C: 50.3%, H: 3.8%, N: 19.6%, S: 13.4%) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Moderately soluble in DMSO (>10 mg/mL), slightly soluble in chloroform and methanol (<5 mg/mL) .
- Stability : Stable at room temperature in inert atmospheres but sensitive to prolonged UV exposure; store at -20°C for long-term use .
Advanced Research Questions
Q. How can molecular docking studies elucidate interactions with biological targets?
- Protocol : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. Validate with molecular dynamics simulations .
- Key Metrics : Analyze binding affinity (ΔG < -8 kcal/mol) and hydrogen-bond interactions with active-site residues (e.g., Arg120 in COX-2) .
- Validation : Correlate docking results with in vitro enzyme inhibition assays (IC values) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC values)?
- Systematic Testing : Use standardized cell lines (e.g., MCF-7 for anticancer studies) and control batches of the compound .
- Dose-Response Curves : Test across a concentration range (0.1–100 µM) with triplicates to assess reproducibility .
- Meta-Analysis : Apply statistical models (e.g., ANOVA) to identify outliers due to assay conditions (e.g., serum concentration differences) .
Q. How can structure-activity relationships (SAR) guide derivative optimization?
- Modification Sites :
- Thiadiazole ring : Introduce electron-withdrawing groups (e.g., -NO) to enhance electrophilicity .
- Acetamide side chain : Replace chlorine with fluorine to improve metabolic stability .
- Evaluation : Test derivatives against bacterial biofilms (e.g., S. aureus) and cancer cell lines (e.g., HeLa) to link substituents to activity .
Q. What methodologies assess compound stability under physiological conditions?
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t) and identify metabolites via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
